molecular formula C19H18FN3OS B14238253 N-[4-[2-Ethyl-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide CAS No. 365430-43-9

N-[4-[2-Ethyl-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide

Cat. No.: B14238253
CAS No.: 365430-43-9
M. Wt: 355.4 g/mol
InChI Key: VQQAZPJIGCPCJA-UHFFFAOYSA-N
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Description

N-[4-[2-Ethyl-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring, a pyridine ring, and various substituents such as ethyl, fluoro, and methyl groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[2-Ethyl-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Substitution Reactions:

    Coupling with Pyridine: The final step involves coupling the thiazole derivative with a pyridine ring, which can be facilitated by palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[4-[2-Ethyl-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups such as carbonyls or nitro groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenating agents, nucleophiles, electrophiles, catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-[2-Ethyl-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[4-[2-Ethyl-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)acetamide
  • N-(2-methylphenyl)acetamide
  • N-(3-methylphenyl)acetamide

Uniqueness

N-[4-[2-Ethyl-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide is unique due to its specific combination of functional groups and structural features. The presence of the thiazole and pyridine rings, along with the ethyl, fluoro, and methyl substituents, imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

365430-43-9

Molecular Formula

C19H18FN3OS

Molecular Weight

355.4 g/mol

IUPAC Name

N-[4-[2-ethyl-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]acetamide

InChI

InChI=1S/C19H18FN3OS/c1-4-17-23-18(13-5-6-15(20)11(2)9-13)19(25-17)14-7-8-21-16(10-14)22-12(3)24/h5-10H,4H2,1-3H3,(H,21,22,24)

InChI Key

VQQAZPJIGCPCJA-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(S1)C2=CC(=NC=C2)NC(=O)C)C3=CC(=C(C=C3)F)C

Origin of Product

United States

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